Pentane, 1,1,1,2,2,3,4,5,5,5-decafluoro-3-methoxy-4-(trifluoromethyl)-

描述

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Pentane, 1,1,1,2,2,3,4,5,5,5-decafluoro-3-methoxy-4-(trifluoromethyl)- involves the reaction of methyl methanesulfonate with perfluoro-2,3-epoxy-2-methylpentane . The reaction typically requires a clean and dry reaction flask and is carried out under controlled conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to maintain the high purity required for its applications. The compound is stored at room temperature, preferably in a cool and dark place below 15°C .

化学反应分析

Types of Reactions

Pentane, 1,1,1,2,2,3,4,5,5,5-decafluoro-3-methoxy-4-(trifluoromethyl)- undergoes various chemical reactions, including:

Substitution Reactions: Due to the presence of fluorine atoms, it can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The conditions vary depending on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield different fluorinated derivatives, while oxidation or reduction reactions can lead to changes in the oxidation state of the compound.

科学研究应用

Chemical Properties and Characteristics

Chemistry

Pentane, 1,1,1,2,2,3,4,5,5,5-decafluoro-3-methoxy-4-(trifluoromethyl)- is utilized as a solvent in chemical reactions due to its stability under various conditions. Its inert nature makes it an ideal medium for reactions sensitive to moisture or other reactive solvents.

Biology

In biological research settings, this compound serves as a non-reactive solvent that minimizes interference in biological assays. Its use in biological studies allows researchers to investigate cellular processes without the confounding effects of reactive solvents.

Medicine

The compound is being investigated for its potential role in drug delivery systems. Its unique properties may enhance the solubility and bioavailability of certain pharmaceuticals. Research is ongoing to explore its effectiveness in encapsulating drugs for targeted delivery.

Industry

In the electronics sector, Pentane HFE-7300 is employed as a cleaning agent due to its ability to dissolve oils and residues without leaving harmful residues. Additionally, it is used as a heat transfer fluid in various industrial processes due to its high thermal stability.

Case Study 1: Environmental Impact Assessment

A study conducted by the EPA evaluated the environmental persistence of Pentane HFE-7300. The findings indicated that the compound exhibits significant bioaccumulation potential in aquatic environments due to its chemical structure and resistance to degradation . This highlights the need for careful monitoring of its use and disposal.

Case Study 2: Toxicological Profile

Research has shown that exposure to PFAS compounds like Pentane HFE-7300 raises health concerns related to bioaccumulation and potential toxic effects on human health. The EPA has initiated investigations into the long-term health impacts associated with exposure to this compound and similar substances .

作用机制

The mechanism of action of Pentane, 1,1,1,2,2,3,4,5,5,5-decafluoro-3-methoxy-4-(trifluoromethyl)- involves its interaction with molecular targets through its fluorinated ether structure. The compound’s stability and inertness make it suitable for applications where minimal chemical reactivity is desired. The pathways involved include its role as a solvent or carrier in various processes .

相似化合物的比较

Similar Compounds

1,1,1,2,2,3,3,4,5,5,5-Undecafluoro-4-(trifluoromethyl)pentane: Another fluorinated compound with similar applications.

1,1,1,2,3,4,4,5,5,5-Decafluoro-3-methoxy-2-(trifluoromethyl)pentane: Used in similar synthetic processes.

Uniqueness

Pentane, 1,1,1,2,2,3,4,5,5,5-decafluoro-3-methoxy-4-(trifluoromethyl)- is unique due to its specific fluorination pattern and methoxy group, which confer distinct physical and chemical properties. These properties make it particularly suitable for specialized applications in various fields.

生物活性

Pentane, 1,1,1,2,2,3,4,5,5,5-decafluoro-3-methoxy-4-(trifluoromethyl)- (commonly referred to as HFE-7300) is a fluorinated compound that falls under the category of per- and polyfluoroalkyl substances (PFAS). These compounds are characterized by their strong carbon-fluorine bonds which confer unique properties such as high thermal stability and resistance to chemical degradation. This article explores the biological activity of HFE-7300 through an analysis of its toxicological profile, environmental persistence, and potential health effects.

- Molecular Formula : C₇H₃F₁₃O

- Molecular Weight : 350.08 g/mol

- CAS Number : 132182-92-4

- Physical State : Colorless to almost colorless clear liquid

Toxicological Profile

The biological activity of HFE-7300 is primarily assessed through its toxicological effects on human health and the environment. Research indicates that PFAS can accumulate in biological systems and exhibit various toxic effects.

- Bioaccumulation : Studies show that certain PFAS compounds can bioaccumulate in human tissues and wildlife due to their persistence in the environment. HFE-7300 is suspected to share this property due to its structural similarities with other PFAS compounds .

- Health Effects : The U.S. Environmental Protection Agency (EPA) has identified several health concerns associated with PFAS exposure, including:

Environmental Persistence

HFE-7300 exhibits high environmental persistence due to the strength of its carbon-fluorine bonds. This persistence raises concerns regarding long-term exposure and accumulation in ecosystems.

| Property | Value |

|---|---|

| Stability | High |

| Degradation | Very slow |

| Environmental half-life | Months to years |

Case Study 1: Human Exposure

A study conducted by the EPA highlighted that a significant portion of the U.S. population has detectable levels of PFAS in their blood serum due to widespread environmental contamination. The study indicated that HFE-7300 could be part of this contamination due to its use in various industrial applications .

Case Study 2: Ecotoxicology

Research published in environmental toxicology journals has shown that fluorinated compounds like HFE-7300 can adversely affect aquatic organisms. For instance, fish exposed to contaminated water showed altered reproductive behaviors and increased mortality rates .

Regulatory Status

The EPA has proposed adding HFE-7300 to the Toxic Release Inventory (TRI), recognizing it as a chemical of special concern based on its toxicity profile and potential for environmental harm . This regulatory action aims to enhance reporting and management practices for PFAS.

属性

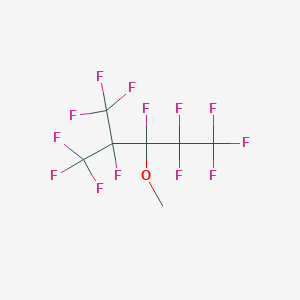

IUPAC Name |

1,1,1,2,2,3,4,5,5,5-decafluoro-3-methoxy-4-(trifluoromethyl)pentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F13O/c1-21-4(11,3(9,10)7(18,19)20)2(8,5(12,13)14)6(15,16)17/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKAGYSDHEJITFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C(C(F)(F)F)(C(F)(F)F)F)(C(C(F)(F)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CF3CF(CF3)CF(OCH3)CF2CF3, C7H3F13O | |

| Record name | Pentane, 1,1,1,2,2,3,4,5,5,5-decafluoro-3-methoxy-4-(trifluoromethyl)- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20881338 | |

| Record name | 3-Methoxyperfluoro(2-methylpentane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20881338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132182-92-4 | |

| Record name | 1,1,1,2,2,3,4,5,5,5-Decafluoro-3-methoxy-4-(trifluoromethyl)pentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132182-92-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentane, 1,1,1,2,2,3,4,5,5,5-decafluoro-3-methoxy-4-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132182924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentane, 1,1,1,2,2,3,4,5,5,5-decafluoro-3-methoxy-4-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methoxyperfluoro(2-methylpentane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20881338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1,2,2,3,4,5,5,5-decafluoro-3-methoxy-4-(trifluoromethyl)pentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.664 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pentane, 1,1,1,2,2,3,4,5,5,5-decafluoro-3-methoxy-4-(trifluoromethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.691 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key physical properties of HFE-7300 that make it relevant for research?

A1: HFE-7300 exhibits specific physical properties that have been the subject of scientific investigation. One study [] focused on characterizing its density, surface tension, and kinematic viscosity under saturation conditions at various temperatures. These properties are essential for understanding the behavior of HFE-7300 in different applications and environments. Furthermore, research [] explored its high-pressure density and speed of sound, providing valuable data for applications where pressure plays a significant role.

Q2: What experimental techniques are commonly employed to study the properties of HFE-7300?

A2: Researchers utilize various techniques to study HFE-7300's properties. For instance, a vibrating-tube densimeter was employed to measure its saturated-liquid density across a range of temperatures []. This method provides precise density measurements essential for understanding the compound's behavior under different conditions. Additionally, surface light scattering (SLS) was used to determine the kinematic viscosity and surface tension of the liquid phase []. SLS offers a non-invasive approach to analyze the dynamic properties of liquids. For high-pressure studies, specialized equipment capable of handling elevated pressures is employed to determine density and speed of sound [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。